Lipophilicity (logP) Differentiation: Target Compound vs. 4‑Methyl‑2‑nitro Regioisomer
The target compound exhibits a substantially lower computed logP (0.88) compared to the 4-methyl-2-nitrophenyl regioisomer (N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, CAS 941895-42-7), which has a reported initial logP of 3.8 . This ~2.9 log-unit difference directly impacts aqueous solubility and lipophilicity-dependent membrane partitioning. Because the target compound's logP of 0.88 aligns with the optimal CNS drug-likeness range (typically 1‑3), while the comparator's logP of 3.8 exceeds it, the target is predicted to possess superior solubility and a reduced risk of non-specific binding in CNS assay systems .
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | clogP = 0.88 |
| Comparator Or Baseline | N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide (CAS 941895-42-7): reported initial logP = 3.8 |
| Quantified Difference | ΔlogP ≈ -2.92 |
| Conditions | In silico prediction; target compound data from Sildrug computational database; comparator data from vendor-reported initial logP value. |
Why This Matters
The 2.92-log-unit lower lipophilicity predicts better aqueous solubility and reduced compound aggregation in screening assays, which is a critical differentiator when selecting a starting point for CNS-targeted SAR programs where solubility-limited artifacts are a common failure mode.
- [1] Sildrug Computational Database. EOS25922: Basic Properties. Molecular Formula: C19H20N4O4, Molecular Weight: 368.39, clogP: 0.88, Topological Polar Surface Area: 95.22. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS25922/ (Accessed 2026-04-29). View Source
- [2] Kuujia Chemical Database. N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide (CAS 941895-42-7) Compound Information. Reported initial logP: 3.8. Available at: https://www.kuujia.com (Accessed 2026-04-29). View Source
- [3] Pajouhesh H., Lenz G.R. (2005) Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4): 541-553. (Used to define optimal CNS logP range 1‑3). View Source
